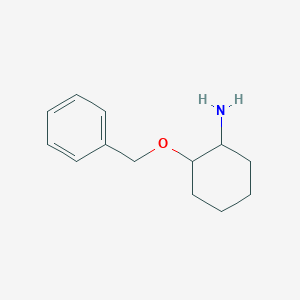

2-Phenylmethoxycyclohexan-1-amine

Description

2-Phenylmethoxycyclohexan-1-amine is a cyclohexane derivative featuring a phenylmethoxy (-OCH₂C₆H₅) substituent at position 2 and an amine (-NH₂) group at position 1. Its stereochemistry is often reported as the (1R,2R)-trans isomer, which is critical for its interactions in chiral environments . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, pharmaceuticals, and specialty chemicals. Its structural uniqueness—combining a lipophilic phenyl group, a polar amine, and an ether linkage—makes it adaptable for diverse synthetic applications, including asymmetric catalysis and drug design .

Properties

IUPAC Name |

2-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHNRYLIXJZHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399242 | |

| Record name | 2-phenylmethoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825601-24-9 | |

| Record name | 2-phenylmethoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmethoxycyclohexan-1-amine typically involves the following steps:

Formation of the Phenylmethoxy Group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base to form phenylmethoxybenzene.

Cyclohexane Ring Formation: The phenylmethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone to form 2-phenylmethoxycyclohexanone.

Amination: The final step involves the reduction of the ketone group to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylmethoxycyclohexan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in research to understand its effects on biological systems, including its potential as a therapeutic agent.

Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The phenylmethoxy group enhances its binding affinity, while the amine group facilitates interactions with receptor sites. This dual functionality allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-phenylmethoxycyclohexan-1-amine, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Effects: The phenylmethoxy group in this compound introduces steric bulk and moderate electron-donating effects compared to simpler substituents like chlorine (in 2-chlorocyclohexan-1-amine) or methylphenoxy groups. This impacts solubility and reactivity in cross-coupling reactions . Ketone vs. Amine: Methoxmetamine replaces the amine with a ketone, altering its pharmacological profile by enhancing lipophilicity and NMDA receptor affinity .

Stereochemical Considerations :

- The (1R,2R)-trans configuration of this compound is critical for enantioselective catalysis, whereas racemic mixtures (e.g., cyclohexalamine) show reduced specificity in biological systems .

Applications :

- Pharmaceutical Intermediates : this compound and its analogs are pivotal in synthesizing chiral amines for drug candidates. For example, transaminase-catalyzed routes (as in ) highlight its role in green chemistry .

- Psychoactive Derivatives : Compounds like cyclohexalamine and methoxmetamine underscore the structural versatility of cyclohexanamines in modulating CNS activity .

Research Findings and Limitations

- Synthesis : Enzymatic methods (e.g., transaminase catalysis) are increasingly favored for producing enantiopure this compound, avoiding traditional toxic reagents .

- Toxicity Data: Limited information exists on the acute toxicity of this compound, though related compounds (e.g., 2-phenylcyclohexan-1-amine hydrochloride) require careful handling due to amine reactivity .

- Gaps in Knowledge: Comparative pharmacokinetic studies between these analogs are sparse, necessitating further research into bioavailability and metabolic pathways.

Biological Activity

2-Phenylmethoxycyclohexan-1-amine, also known as (1R,2S)-2-(benzyloxy)cyclohexan-1-amine, is an organic compound characterized by a cyclohexane ring substituted with both a benzyloxy group and an amine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of approximately 205.30 g/mol .

The biological activity of this compound is primarily attributed to its structural features that allow for selective interactions with biological targets such as enzymes and receptors. The benzyloxy group enhances lipophilicity, which may influence its pharmacokinetics and biological interactions. Preliminary studies suggest that it could act as a ligand in enzyme-substrate interactions, potentially affecting metabolic pathways or signal transduction mechanisms .

Potential Therapeutic Applications

Research indicates that this compound has potential applications in:

- Pharmaceutical Development : The compound's unique structure may allow for the development of novel therapeutic agents targeting specific diseases.

- Biological Research : Its interactions with biomolecules can provide insights into enzyme mechanisms and receptor activities .

Study 1: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting a potential role in regulating metabolic processes .

Study 2: Receptor Binding Affinity

Another investigation assessed the binding affinity of this compound to various receptors. Results demonstrated selective binding characteristics that may enhance its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclohexylamine | Cyclohexane ring with an amine group | Simpler structure; lacks aromatic substituents |

| Phenethylamine | Ethyl chain attached to a phenyl group | More linear; lacks cyclic structure |

| 2-Methoxyphenylcyclohexanamine | Similar cyclic structure; methoxy instead of phenylmethoxy | Variation in substituent affects reactivity |

The unique combination of the cyclohexane framework and the phenylmethoxy group distinguishes this compound from other compounds, potentially imparting unique chemical reactivity and biological activity that warrants further exploration .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Formation of Benzyloxy Group : Reacting cyclohexanone with benzyl alcohol in the presence of an acid catalyst to form 2-(benzyloxy)cyclohexanone.

- Reduction : Reducing the ketone group to form 2-(benzyloxy)cyclohexanol.

- Amination : Converting the hydroxyl group in 2-(benzyloxy)cyclohexanol to an amine using ammonia or an amine source under suitable conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.